molecular formula C22H17ClFN3O4S B14120252 N-(5-chloro-2-methoxyphenyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide

N-(5-chloro-2-methoxyphenyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide

Cat. No.: B14120252
M. Wt: 473.9 g/mol
InChI Key: IWOOEBPKNJXBHI-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[3,2-d]pyrimidinone class of heterocyclic molecules, characterized by a fused thiophene-pyrimidine-dione core. The structure includes:

  • 3-(4-Fluorobenzyl) substituent: A 4-fluorophenylmethyl group at position 3, introducing lipophilicity and electronic effects via the fluorine atom.
  • N-(5-Chloro-2-methoxyphenyl)acetamide side chain: A substituted phenylacetamide moiety with chloro and methoxy groups, influencing solubility and target interactions.

Its design likely optimizes binding affinity and pharmacokinetic properties through strategic substitution.

Properties

Molecular Formula

C22H17ClFN3O4S

Molecular Weight

473.9 g/mol

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C22H17ClFN3O4S/c1-31-18-7-4-14(23)10-16(18)25-19(28)12-26-17-8-9-32-20(17)21(29)27(22(26)30)11-13-2-5-15(24)6-3-13/h2-10H,11-12H2,1H3,(H,25,28)

InChI Key

IWOOEBPKNJXBHI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)F)SC=C3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related analogs based on the evidence, focusing on core modifications and substituent effects.

Table 1: Structural and Functional Comparison of Thieno[3,2-d]Pyrimidinone Derivatives

Compound Name Core Structure R1 (Position 3) R2 (Acetamide Substituent) Key Features References
N-(5-Chloro-2-Methoxyphenyl)-2-(3-(4-Fluorobenzyl)-2,4-Dioxo-3,4-Dihydrothieno[3,2-d]Pyrimidin-1(2H)-Yl)Acetamide Thieno[3,2-d]pyrimidinone 4-Fluorobenzyl 5-Chloro-2-methoxyphenyl Enhanced lipophilicity (fluorine), hydrogen bonding (methoxy) -
N-(2-Chloro-5-Fluorophenyl)-2-(3-Isobutyl-2,4-Dioxo-Thieno[3,2-d]Pyrimidin-1(2H)-Yl)Acetamide Thieno[3,2-d]pyrimidinone Isobutyl 2-Chloro-5-fluorophenyl Reduced steric bulk (isobutyl vs. benzyl); halogenated phenyl for polarity
N-(5-Chloro-2-Methoxyphenyl)-2-[[3-(4-Chlorophenyl)-4-Oxo-5H-Pyrimido[5,4-b]Indol-2-Yl]Sulfanyl]Acetamide Pyrimido[5,4-b]indole 4-Chlorophenyl 5-Chloro-2-methoxyphenyl Expanded aromatic system (indole fusion); sulfanyl linker for flexibility
N-(5-Chloro-2-Methoxyphenyl)-4-(5-Substituted-1,3,4-Oxadiazol-2-Ylthio)Butanamide Oxadiazole - 5-Chloro-2-methoxyphenyl Oxadiazole core for metabolic stability; thioether linkage

Key Observations:

Replacement with oxadiazole () introduces a five-membered heterocycle with improved metabolic resistance but reduced hydrogen-bonding capacity.

Substituent Effects :

  • 4-Fluorobenzyl vs. Isobutyl (Position 3) : The 4-fluorobenzyl group in the target compound increases lipophilicity and may enhance blood-brain barrier penetration compared to the aliphatic isobutyl group in . Fluorine’s electronegativity could also stabilize charge-transfer interactions.
  • Halogenated Phenyl Groups : The 5-chloro-2-methoxyphenyl acetamide in the target compound and provides a balance of electron-withdrawing (Cl) and electron-donating (OCH₃) effects, influencing solubility and binding.

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